Allyl 2-amino-6-methylbenzoate

Description

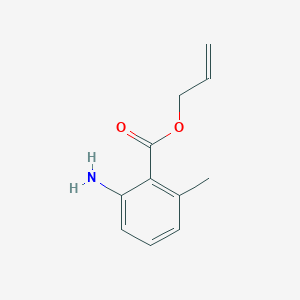

Allyl 2-amino-6-methylbenzoate is a substituted benzoate ester characterized by an allyl ester group (CH₂=CHCH₂O−) attached to a benzoic acid derivative bearing an amino (−NH₂) and methyl (−CH₃) group at the 2- and 6-positions of the aromatic ring, respectively. This structure places it within the "aliphatic branched chain unsaturated benzoates" category, as defined by regulatory classifications . The compound’s dual functionality—combining the reactivity of the allyl group with the electron-donating effects of the amino and methyl substituents—makes it a subject of interest in medicinal and industrial chemistry.

Properties

CAS No. |

145218-92-4 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

prop-2-enyl 2-amino-6-methylbenzoate |

InChI |

InChI=1S/C11H13NO2/c1-3-7-14-11(13)10-8(2)5-4-6-9(10)12/h3-6H,1,7,12H2,2H3 |

InChI Key |

PTVLPBGNAKAOAL-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)N)C(=O)OCC=C |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)OCC=C |

Synonyms |

Benzoic acid, 2-amino-6-methyl-, 2-propenyl ester (9CI) |

Origin of Product |

United States |

Chemical Reactions Analysis

Claisen Rearrangement of the Allyl Ester

The allyl ester moiety in Allyl 2-amino-6-methylbenzoate can undergo a Claisen rearrangement under thermal conditions (120–160°C) to form γ,δ-unsaturated carbonyl derivatives . This reaction proceeds via a six-membered cyclic transition state, yielding a ketene intermediate that tautomerizes to the final product.

This rearrangement is favored in aprotic solvents and can be accelerated by Lewis acids, though the amino group may participate in side reactions if unprotected .

Pd-Catalyzed N-Arylation Reactions

The aromatic amino group enables Pd-catalyzed cross-coupling with aryl halides. Using ligands like L6 (BrettPhos) or L18 (t-BuXPhos), monoarylation occurs selectively under mild conditions (80–120°C, K₃PO₄ base) :

textThis compound + Ar-X → Allyl 2-(N-aryl)amino-6-methylbenzoate

Key factors:

-

Electron-deficient aryl halides react faster (turnover frequency > 90% for nitro-substituted substrates) .

-

Steric hindrance from the adjacent methyl group suppresses diarylation .

Hydrolysis of the Allyl Ester

The ester group undergoes acid- or base-catalyzed hydrolysis to yield 2-amino-6-methylbenzoic acid:

| Hydrolysis Type | Conditions | Byproduct |

|---|---|---|

| Acidic | HCl (6M), reflux, 6h | Allyl alcohol |

| Basic | NaOH (2M), 80°C, 4h | Sodium allylate |

This reaction is critical for generating the free carboxylic acid, which can participate in peptide coupling or coordination chemistry .

Oxidation of the Allyl Group

The allyl chain is susceptible to epoxidation or dihydroxylation under oxidative conditions:

-

Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C yields the epoxide derivative .

-

Dihydroxylation : OsO₄/NMO (N-methylmorpholine N-oxide) generates a vicinal diol .

These products are intermediates for further functionalization, such as ring-opening reactions or polymer synthesis .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration or sulfonation :

| Reaction | Reagents | Positional Selectivity |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to amino group |

| Sulfonation | SO₃/H₂SO₄, 60°C | Meta to ester group |

Steric effects from the methyl group direct electrophiles to the 4- or 5-positions .

Reductive Amination

The amino group can participate in reductive amination with aldehydes or ketones (NaBH₃CN, MeOH, 25°C) :

textThis compound + RCHO → Allyl 2-(alkylamino)-6-methylbenzoate

This reaction expands the compound’s utility in synthesizing secondary amines for pharmaceutical applications .

Photochemical [2+2] Cycloaddition

The allyl group participates in UV-light-mediated cycloadditions with electron-deficient alkenes (e.g., maleimides), forming bicyclic structures . Reaction efficiency depends on solvent polarity and irradiation wavelength (λ = 300–350 nm optimal) .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Other Benzoate Esters

Allyl 2-amino-6-methylbenzoate shares structural similarities with both saturated and unsaturated benzoates (Table 1). Key differences arise from substituent effects:

- Methyl benzoate (CAS 93-58-3) : A simple aliphatic saturated ester lacking the allyl group and aromatic substituents. Its lower polarity and absence of electron-donating groups result in reduced biological activity compared to allyl derivatives .

- Isopropyl benzoate (CAS 939-48-0): A branched aliphatic ester with higher steric hindrance, which limits its interaction with biological targets compared to the planar allyl group in this compound .

- cis-3-Hexenyl benzoate (CAS 25152-85-6): An unsaturated ester with a longer aliphatic chain.

Table 1: Structural and Functional Comparison of Benzoate Esters

| Compound | Substituents | Key Properties |

|---|---|---|

| This compound | Allyl ester, 2-NH₂, 6-CH₃ | Enhanced reactivity, antimicrobial potential |

| Methyl benzoate | Methyl ester | Low polarity, limited bioactivity |

| Isopropyl benzoate | Branched isopropyl ester | High steric hindrance |

| cis-3-Hexenyl benzoate | Unsaturated C6 ester | Flavoring agent, low pharmacological use |

Comparison with Allyl-Containing Compounds

The allyl group (CH₂=CHCH₂−) is a critical determinant of reactivity and bioactivity:

- Antimicrobial Activity: In studies of thymol, carvacrol, and eugenol derivatives, the allyl group in eugenol (3a) enhanced potency against planktonic bacterial cells but reduced efficacy against biofilms compared to thymol (1a) and carvacrol (2a), which have alkyl groups. This suggests that electron-donating substituents (e.g., methoxy in eugenol) may counteract the benefits of the allyl group in specific contexts .

- Antimalarial Activity: In 4-(1H)-quinolone derivatives, the presence of an allyl group at position 1 (compound 18e) resulted in superior antimalarial activity (IC₅₀ = 0.31 µM) compared to propargyl (18d, IC₅₀ = 1.24 µM) or n-propyl groups. The allyl group’s conjugation and electron-rich nature likely enhance target binding .

- Toxicity Profile: Allyl compounds such as allyl bromide and chloride exhibit direct mutagenicity due to their alkylating capacity. However, the benzoate moiety in this compound may stabilize the molecule, reducing metabolic conversion to reactive intermediates like acrolein, a toxic metabolite of allyl alcohol and acetate .

Table 2: Bioactivity of Allyl-Containing Compounds

Electronic and Steric Effects

The amino (−NH₂) and methyl (−CH₃) groups on the aromatic ring of this compound contribute to its electronic profile:

- The methyl group provides steric bulk, which may influence binding kinetics or metabolic stability. In contrast, simpler allyl benzoates (e.g., allyl phenyl ether) lack these substituents, resulting in lower pharmacological versatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.